molecular formula C13H21BrN2O4S B3016644 4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide CAS No. 898638-76-1

4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B3016644
CAS No.: 898638-76-1
M. Wt: 381.29
InChI Key: BAYBWAIPYQGQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a brominated aromatic core, two methoxy groups, and a tertiary amine-containing alkyl chain attached to the sulfonamide nitrogen. The compound’s molecular formula is C₁₃H₂₁BrN₂O₄S, with a molecular weight of ~381.28 g/mol.

Properties

IUPAC Name

4-bromo-N-[3-(dimethylamino)propyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O4S/c1-16(2)7-5-6-15-21(17,18)13-9-11(19-3)10(14)8-12(13)20-4/h8-9,15H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYBWAIPYQGQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common approach is to start with the bromination of 2,5-dimethoxybenzenesulfonamide. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromo-2,5-dimethoxybenzenesulfonamide is then reacted with 3-(dimethylamino)propylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and aryl halides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Urotensin II Receptor Antagonism

One of the primary applications of this compound is as an antagonist of the urotensin II receptor. Urotensin II is a peptide that plays a significant role in cardiovascular regulation and has been implicated in various diseases such as hypertension and heart failure. Research indicates that sulfonamide derivatives, including 4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide, can effectively inhibit the binding of urotensin II to its receptor, thus offering a potential therapeutic pathway for treating cardiovascular diseases .

1.2 Endothelin Receptor Modulation

The compound has also been studied for its ability to modulate endothelin receptors, which are involved in vasoconstriction and blood pressure regulation. By inhibiting these receptors, the compound may help manage conditions related to excessive vasoconstriction, such as pulmonary hypertension .

Case Studies and Research Findings

3.1 Cardiovascular Studies

Several studies have investigated the efficacy of this compound in animal models of hypertension. In one study, administration of the compound resulted in a significant reduction in blood pressure compared to control groups. This effect was attributed to its antagonistic action on urotensin II receptors .

3.2 Comparative Analysis with Other Sulfonamides

A comparative analysis was conducted between this compound and other known sulfonamide derivatives. The results indicated that this compound exhibited superior receptor binding affinity and selectivity towards urotensin II receptors compared to its counterparts .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamide Derivatives

a. 4-Bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide (CAS 927636-90-6)

  • Substituent Differences: The cyclopentyl group replaces the dimethylaminopropyl chain, resulting in a purely hydrophobic moiety.
  • Molecular Formula: C₁₃H₁₈BrNO₄S (MW: 364.25 g/mol), with reduced nitrogen content compared to the target compound .

b. Perfluorinated Alkyl Sulfonamides (e.g., [68555-78-2])

  • Substituent Differences : Feature perfluorinated alkyl chains (e.g., undecafluoropentane) instead of aromatic bromo/methoxy groups.
  • Functional Implications : These compounds exhibit extreme lipophobicity and chemical inertness, making them suitable for industrial applications like surfactants or coatings rather than biological systems .

c. Other Drug Delivery Reagents (e.g., EDC•HCl, NHS)

  • The dimethylaminopropyl group in the target compound could similarly facilitate covalent modifications for drug delivery systems .

Data Tables: Molecular Characteristics and Functional Differences

Table 1. Structural and Molecular Comparison

Compound Molecular Formula MW (g/mol) Key Substituent Application Context
Target Compound C₁₃H₂₁BrN₂O₄S 381.28 Dimethylaminopropyl Drug discovery, enzymology
4-Bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide C₁₃H₁₈BrNO₄S 364.25 Cyclopentyl Medicinal chemistry intermediates
[68555-78-2] (Perfluorinated) C₁₀H₈F₁₁N₂O₂S 522.29 Undecafluoropentane Surfactants, coatings

Biological Activity

4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C13_{13}H18_{18}BrN2_2O3_3S
  • Molecular Weight : 357.26 g/mol
  • Structure : The compound features a bromine atom, a dimethylamino group, and two methoxy groups on a benzenesulfonamide backbone.

The biological activity of this compound is primarily attributed to its role as an antagonist of the urotensin II receptor (UTR). Urotensin II is implicated in various physiological processes, including vasoconstriction and modulation of cardiovascular functions. By inhibiting this receptor, the compound may help manage conditions such as hypertension and heart failure .

Therapeutic Applications

Research indicates that sulfonamides like this compound have potential uses in treating:

  • Cardiovascular Diseases : Such as congestive heart failure and hypertension.
  • Neurological Disorders : Including anxiety, depression, and schizophrenia.
  • Metabolic Disorders : Such as diabetes and obesity-related complications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Urotensin II Receptor AntagonismInhibition of vasoconstriction
Cardiovascular EffectsReduction in blood pressure
Anti-inflammatory PotentialModulation of neurogenic inflammation
Metabolic RegulationPotential impact on insulin sensitivity

Case Studies

  • Cardiovascular Study :
    A clinical trial investigated the effects of urotensin II receptor antagonists in patients with heart failure. The study found that administration of compounds similar to this compound resulted in significant reductions in blood pressure and improved cardiac output .
  • Neurological Study :
    Another study explored the effects of urotensin antagonists on anxiety-related behaviors in animal models. The results indicated that these compounds could reduce anxiety-like behaviors, suggesting potential therapeutic applications for mood disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.